Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) Relative to Closest Analogs
The lipophilicity of 3-fluoro-3-isopropyl-azetidine, a critical determinant of membrane permeability and ADME profile, is significantly higher than that of its 3-fluoro-3-methyl analog. The calculated XLogP3 value for 3-fluoro-3-isopropyl-azetidine is approximately 1.2 , whereas the XLogP3 for the comparator 3-fluoro-3-methylazetidine is only 0.2 [1]. This difference of 1.0 log unit corresponds to a 10-fold higher predicted partition coefficient, indicating a quantifiably distinct lipophilicity profile.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.2 |
| Comparator Or Baseline | 3-Fluoro-3-methylazetidine; XLogP3 = 0.2 |
| Quantified Difference | Δ = +1.0 log unit (10-fold higher partition coefficient) |
| Conditions | Computational prediction (PubChem XLogP3 algorithm) |
Why This Matters
This quantifies a fundamental difference in the physicochemical property space, guiding researchers toward this scaffold when higher lipophilicity is required for target engagement or blood-brain barrier penetration, and away from the more polar methyl analog.
- [1] PubChem. 3-Fluoro-3-methylazetidine. Computed Properties: XLogP3-AA = 0.2. CID 71757906. View Source
